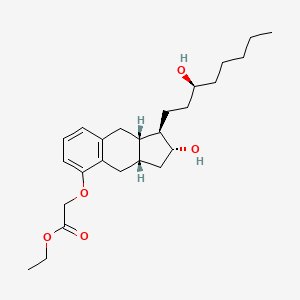
(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, stereoselective processes, and the use of specific reagents to achieve the desired configuration and functionalization. For instance, stereoselective synthesis can involve the use of ester-enolate Claisen rearrangement, X-ray crystallography for configuration confirmation, and various stereospecific reactions to construct the molecular framework (Horibe et al., 1989).
Molecular Structure Analysis
The analysis of the molecular structure is pivotal for understanding the compound's reactivity and properties. Techniques like X-ray crystallography provide direct insight into the molecule's 3D arrangement, facilitating the exploration of stereochemistry and molecular interactions. The confirmation of absolute configuration at specific carbon centers, as performed through X-ray crystallography, is crucial for the synthesis and application of such molecules.
Chemical Reactions and Properties
The chemical reactions and properties of a molecule are inherently linked to its structure. The reactivity towards specific reagents, the formation of intermediates, and the mechanisms of transformations are all essential for expanding the utility of the molecule. For example, the selenosulfonation-based approach to synthesizing brassinolide intermediates showcases the molecule's reactivity and the application of unique methodologies for functional group transformations (Back et al., 1989).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include protection of hydroxyl groups, oxidation, reduction, and coupling reactions.", "Starting Materials": [ "2,4,16-trihydroxycholest-6-en-21-al", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of hydroxyl groups by reacting 2,4,16-trihydroxycholest-6-en-21-al with acetic anhydride and pyridine to form (2,4,16-trihydroxycholest-6-en-21-yl) acetate.", "Step 2: Oxidation of the aldehyde group in (2,4,16-trihydroxycholest-6-en-21-yl) acetate to form (2,4,16-trihydroxycholest-6-en-21-yl) acetic acid.", "Step 3: Reduction of the carbonyl group in (2,4,16-trihydroxycholest-6-en-21-yl) acetic acid using sodium borohydride to form (2,4,16-trihydroxycholest-6-en-21-yl) acetic alcohol.", "Step 4: Deprotection of the hydroxyl groups in (2,4,16-trihydroxycholest-6-en-21-yl) acetic alcohol using sodium hydroxide to form 2,4,16-trihydroxycholest-6-en-21-ol.", "Step 5: Methylation of 2,4,16-trihydroxycholest-6-en-21-ol using methanol and hydrochloric acid to form 2,4,16-trihydroxycholest-6-en-21-yl methyl ether.", "Step 6: Protection of the hydroxyl groups in 2,4,16-trihydroxycholest-6-en-21-yl methyl ether by reacting with acetic anhydride and pyridine to form (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetate.", "Step 7: Oxidation of the alcohol group in (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetate to form (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic acid.", "Step 8: Reduction of the carbonyl group in (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic acid using sodium borohydride to form (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic alcohol.", "Step 9: Deprotection of the hydroxyl groups in (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic alcohol using sodium hydroxide to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16-cholestadien-3-one.", "Step 10: Purification of the product by recrystallization from a mixture of water and ethanol." ] } | |
CAS RN |
1351775-04-6 |
Product Name |
(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16 |
Molecular Formula |
C₄₃H₄₉N₃O₁₁ |
Molecular Weight |
783.86 |
synonyms |
Rifaximin Impurity A; Rifaximin Impurity 1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




